molecular formula C24H21ClN2OS B2678326 6-Chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one CAS No. 866049-02-7

6-Chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one

Cat. No.: B2678326
CAS No.: 866049-02-7
M. Wt: 420.96
InChI Key: OHGCYOVFCGUEDL-UHFFFAOYSA-N
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Description

6-Chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is a useful research compound. Its molecular formula is C24H21ClN2OS and its molecular weight is 420.96. The purity is usually 95%.
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Biological Activity

6-Chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is a quinazolinone derivative that has garnered attention for its potential therapeutic applications. This compound, characterized by its unique chemical structure, exhibits a range of biological activities, including antimicrobial, anticancer, and cardiovascular effects. This article reviews the existing literature on the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C24H21ClN2OS
  • Molecular Weight : 420.96 g/mol
  • CAS Number : 866049-02-7

The compound features a quinazolinone core with a chlorine atom and a sulfanylmethyl group, which are believed to contribute to its biological properties.

1. Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacteria and fungi. For instance, certain quinazolinones have shown effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values as low as 0.78 µg/mL .

2. Anticancer Activity

The anticancer potential of this compound is notable. Studies have demonstrated that quinazolinone derivatives can induce cell cycle arrest in cancer cells. For example, one study reported significant inhibition of growth in cell lines such as Ehrlich Ascites Carcinoma and Sarcoma-180, suggesting that these compounds may act through mechanisms involving apoptosis and cell cycle modulation .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
Ehrlich Ascites Carcinoma10Cell cycle arrest at G2/M phase
Sarcoma-18015Induction of apoptosis
Breast Cancer5Inhibition of EGFR autophosphorylation

3. Cardiovascular Activity

Quinazolinone derivatives have also been investigated for their cardiovascular effects. In vivo studies have shown that certain compounds can significantly lower blood pressure and control heart rate in animal models. For instance, one derivative demonstrated a hypotensive effect leading to bradycardia in treated rats .

Table 2: Cardiovascular Effects

CompoundEffectStudy Reference
Quinazolinone Derivative ABlood pressure reductionSingh et al., 2013
Quinazolinone Derivative BHeart rate controlPathak et al., 2014

Case Studies

Several case studies highlight the clinical relevance of quinazolinone derivatives:

  • Case Study on Anticancer Activity : A recent study synthesized various quinazolinone derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that modifications to the quinazolinone structure could enhance anticancer activity significantly .
  • Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several quinazolinone derivatives against resistant strains of bacteria. The findings revealed that specific substitutions on the quinazolinone ring improved activity against resistant pathogens .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives, including 6-Chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one. Research indicates that modifications on the quinazolinone scaffold can enhance efficacy against various bacterial strains. For instance, compounds with similar structures have shown significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit comparable antimicrobial activity.

Case Study :
A comparative study evaluated the antimicrobial effects of various quinazolinone derivatives. The results indicated that compounds with electron-donating groups exhibited improved activity against Staphylococcus aureus and Escherichia coli, which could be extrapolated to suggest potential efficacy for this compound .

Anti-inflammatory Activity

Quinazolinones are known for their anti-inflammatory properties. The presence of specific substituents can modulate the inflammatory response by inhibiting key enzymes involved in the inflammatory pathway. The compound has been assessed for its ability to reduce inflammation markers in vitro.

Research Findings :
In vitro studies demonstrated that similar quinazolinone derivatives effectively inhibited cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This suggests that this compound may also possess significant anti-inflammatory properties .

Anticancer Potential

The anticancer applications of quinazolinone derivatives have been widely studied due to their ability to induce apoptosis in cancer cells. Preliminary investigations into the cytotoxic effects of related compounds have shown promising results against various cancer cell lines.

Case Study :
A study focused on the cytotoxic effects of different quinazolinone derivatives found that certain modifications led to increased potency against breast cancer cell lines. This suggests that this compound may also exhibit similar anticancer activity .

Properties

IUPAC Name

6-chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2OS/c1-15-10-16(2)12-19(11-15)29-14-23-26-21-9-8-18(25)13-20(21)24(28)27(23)22-7-5-4-6-17(22)3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGCYOVFCGUEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CSC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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